5-Methylfuran-2-sulfonyl chloride
Overview
Description
5-Methylfuran-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClO3S. It is a derivative of furan, characterized by the presence of a sulfonyl chloride group attached to the furan ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylfuran-2-sulfonyl chloride can be synthesized through the reaction of 5-methylfuran-2-sulfonic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-methylfuran-2-sulfonic acid.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides under basic conditions.
Alcohols: React with this compound to form sulfonate esters in the presence of a base such as pyridine.
Thiols: React with this compound to form sulfonate thioesters under mild conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonate thioesters: Formed from the reaction with thiols.
Scientific Research Applications
5-Methylfuran-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methylfuran-2-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This reaction leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
5-Methylfuran-2-sulfonic acid: The precursor to 5-methylfuran-2-sulfonyl chloride.
Furan-2-sulfonyl chloride: Lacks the methyl group present in this compound.
Thiophene-2-sulfonyl chloride: Contains a thiophene ring instead of a furan ring.
Uniqueness
This compound is unique due to the presence of both a furan ring and a sulfonyl chloride group, which imparts distinct reactivity and properties. The methyl group on the furan ring also influences its chemical behavior and makes it different from other sulfonyl chlorides .
Properties
IUPAC Name |
5-methylfuran-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNRJWKCQVUBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591384 | |
Record name | 5-Methylfuran-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69815-95-8 | |
Record name | 5-Methylfuran-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.